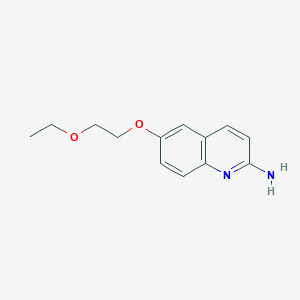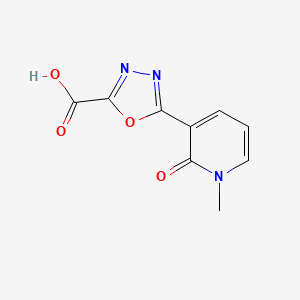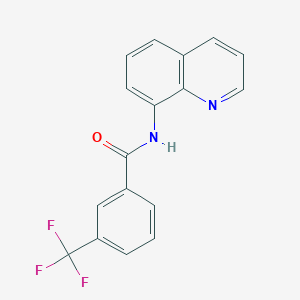
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide: is a compound that features a quinoline ring attached to a benzamide moiety with a trifluoromethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Benzamide Moiety: The quinoline derivative is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline ring or the benzamide moiety, leading to the formation of quinoline N-oxide or benzamide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, potentially leading to the formation of dihydroquinoline or difluoromethyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
類似化合物との比較
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(trifluoromethyl)benzamide: Lacks the quinoline ring, affecting its overall reactivity and applications.
Uniqueness
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the quinoline ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C17H11F3N2O |
|---|---|
分子量 |
316.28 g/mol |
IUPAC名 |
N-quinolin-8-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-1-5-12(10-13)16(23)22-14-8-2-4-11-6-3-9-21-15(11)14/h1-10H,(H,22,23) |
InChIキー |
QDFRMMKPHPTTNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)


![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
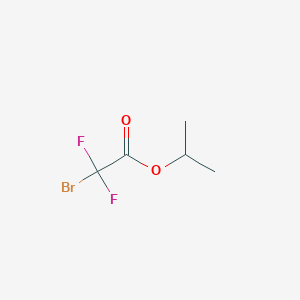
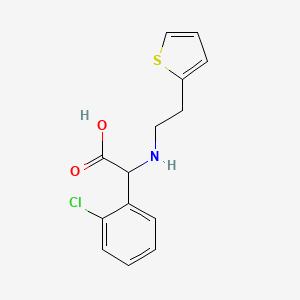

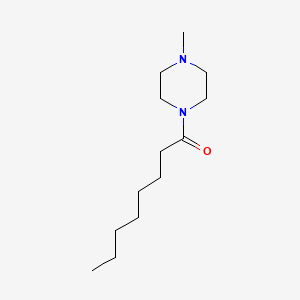
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)

